molecular formula C25H18N2O3S B5104867 N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5104867
M. Wt: 426.5 g/mol
InChI Key: VJDRUPQBZKVCIW-UHFFFAOYSA-N
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Description

N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce production costs . Additionally, advancements in nanostructured materials have been explored to improve the efficiency of catalytic processes .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group typically yields an amino derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with DNA and other cellular components, leading to various biological effects . The sulfanyl group may also play a role in modulating the compound’s activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl carboxamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-nitrophenyl)sulfanylphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)26-21-10-14-23(15-11-21)31-24-16-12-22(13-17-24)27(29)30/h1-17H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRUPQBZKVCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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